3-thiocyanatobenzoic acid
Description
3-Thiocyanatobenzoic acid (C₇H₅NO₂S, molecular weight ≈ 167.1 g/mol) is a benzoic acid derivative with a thiocyanate (-SCN) substituent at the 3-position of the aromatic ring. This compound is synthesized via reactions involving 3-aminobenzoic acid, ammonium thiocyanate, and benzoyl chloride under reflux conditions . The thiocyanate group imparts unique reactivity, enabling applications in medicinal chemistry, particularly as intermediates in kinase inhibitors like Bcr-Abl inhibitors .
Properties
CAS No. |
16671-87-7 |
|---|---|
Molecular Formula |
C8H5NO2S |
Molecular Weight |
179.2 g/mol |
IUPAC Name |
3-thiocyanatobenzoic acid |
InChI |
InChI=1S/C8H5NO2S/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-4H,(H,10,11) |
InChI Key |
LUCYABSAYIDKJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)SC#N)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)SC#N)C(=O)O |
Other CAS No. |
16671-87-7 |
Synonyms |
3-Thiocyanobenzoic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, m-thiocyano- typically involves the introduction of the thiocyano group into the benzoic acid structure. One common method is the thiocyanation of benzoic acid derivatives using thiocyanate salts in the presence of oxidizing agents. For example, the reaction of m-bromobenzoic acid with potassium thiocyanate in the presence of copper(II) sulfate can yield benzoic acid, m-thiocyano-.
Industrial Production Methods: Industrial production of benzoic acid, m-thiocyano- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity benzoic acid, m-thiocyano-.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, m-thiocyano- undergoes various chemical reactions, including:
Substitution Reactions: The thiocyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the thiocyano group can yield amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used in substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include sulfonic acid derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
Chemistry: Benzoic acid, m-thiocyano- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, benzoic acid, m-thiocyano- is used to study enzyme interactions and metabolic pathways. Its derivatives are investigated for their potential as enzyme inhibitors.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, benzoic acid, m-thiocyano- is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, m-thiocyano- involves its interaction with specific molecular targets. The thiocyano group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 3-thiocyanatobenzoic acid with structurally related benzoic acid derivatives, focusing on physicochemical properties, reactivity, and applications.
Structural and Functional Group Analysis
- 3-Hydroxybenzoic Acid (C₇H₆O₃) : Features a hydroxyl (-OH) group at the 3-position. The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to this compound. It is widely used as a solvent and intermediate in polymer synthesis .
- 3-Nitrobenzoic Acid (C₇H₅NO₄): Substituted with a nitro (-NO₂) group, which is strongly electron-withdrawing. This reduces the compound's solubility in water but enhances stability in acidic conditions. It serves as a precursor in dye and explosive synthesis .
- Thiophene-3-acetic Acid (C₆H₆O₂S) : A thiophene-containing analog with a carboxylic acid group. Its sulfur heterocycle confers distinct electronic properties, making it useful in materials science and agrochemicals .
- 5-Isothiocyanatobenzoic Acid (C₁₄H₉NO₃S): Contains an isothiocyanate (-NCS) group. This compound is employed as a fluorescent probe due to its xanthene backbone, enabling applications in bioimaging .
Physicochemical Properties
*Estimated based on structural similarity.
Research Findings and Challenges
- Reactivity : The thiocyanate group in this compound undergoes nucleophilic reactions, unlike the nitro group in 3-nitrobenzoic acid, which favors reduction .
- Synthesis Limitations: Purification challenges arise due to low solubility in common solvents (e.g., chloroform, methanol), requiring specialized techniques like recrystallization from 1,4-dioxane .
- Toxicity Data: Limited information is available for this compound, but analogs like 5-isothiocyanatobenzoic acid require strict safety measures (e.g., ventilation, protective gear) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
